Studies suggest 4-HBF may possess antioxidant activity. One study found it scavenged free radicals, indicating potential for applications in oxidative stress-related conditions []. However, further research is needed to confirm its efficacy and explore potential mechanisms.
Limited research suggests 4-HBF might exhibit antibacterial activity against specific bacterial strains []. However, further investigation is necessary to understand its effectiveness and potential mechanisms of action.
4-HBF can serve as a starting material for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].
Currently, only a handful of studies explore 4-HBF's potential applications. More research is needed to comprehensively understand its properties, efficacy, and potential mechanisms of action.
No comprehensive safety profile exists for 4-HBF. Thorough toxicity studies are crucial before considering its use in any potential applications.
Understanding the mechanisms behind 4-HBF's potential bioactivities, such as its antioxidant or antibacterial properties, is crucial for further development and optimization.
4-Hydroxybenzofuran-3(2H)-one, also known as 4-hydroxy-3-benzofuranone, is a compound characterized by its unique benzofuran structure. Its molecular formula is C₈H₆O₃, and it features a hydroxyl group attached to the benzofuran moiety, which contributes to its chemical reactivity and biological activity. This compound has garnered attention in organic chemistry and medicinal research due to its potential therapeutic properties.
The chemical reactivity of 4-hydroxybenzofuran-3(2H)-one is largely influenced by the presence of the hydroxyl group and the furan ring. Key reactions include:
4-Hydroxybenzofuran-3(2H)-one exhibits notable biological activities. Studies have indicated its potential as an antimicrobial agent, with effectiveness against various strains of bacteria, including Staphylococcus aureus . Additionally, it has shown cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer therapy . The compound's ability to inhibit specific enzymes related to apoptosis has also been explored, indicating its relevance in diabetes research .
Several synthesis methods have been developed for 4-hydroxybenzofuran-3(2H)-one:
4-Hydroxybenzofuran-3(2H)-one finds applications in various fields:
Research into the interactions of 4-hydroxybenzofuran-3(2H)-one with biological targets has revealed its potential as a protective agent against cellular apoptosis. Interaction studies have shown that it may inhibit specific protein kinases involved in apoptosis regulation, thereby offering insights into its therapeutic potential in conditions like diabetes . Molecular docking studies further support its role as a competitive inhibitor for certain enzyme targets.
Several compounds share structural similarities with 4-hydroxybenzofuran-3(2H)-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxybenzofuran-3(2H)-one | Hydroxyl group at position 2 | Different position of hydroxyl affects reactivity |
| Benzofuran-3(2H)-one | Lacks hydroxyl group | More hydrophobic; different biological activity |
| Coumarin | Contains a benzopyrone structure | Exhibits different pharmacological properties |
4-Hydroxybenzofuran-3(2H)-one is unique due to its specific hydroxyl positioning on the benzofuran ring, which influences both its chemical behavior and biological activity compared to these similar compounds.
4-Hydroxybenzofuran-3(2H)-one (CAS: 19278-81-0) is characterized by a molecular formula of C₈H₆O₃ and a molecular weight of 150.13100 g/mol. This pale-yellow solid contains a benzene ring fused with a furan ring, featuring a ketone group at the 3-position and a hydroxyl group at the 4-position. The compound's key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | 4-Hydroxybenzofuran-3(2H)-one |
| CAS Number | 19278-81-0 |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13100 g/mol |
| Appearance | Pale-yellow solid |
| Exact Mass | 150.03200 g/mol |
| Structure | Benzofuran core with ketone at 3-position and hydroxyl at 4-position |
The compound's hydroxyl group at the 4-position contributes to its reactivity and provides a site for derivatization, making it a valuable intermediate in organic synthesis. While specific solubility data is limited in the available literature, experimental evidence suggests good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), which is particularly relevant for photochemical transformations.
4-Hydroxybenzofuran-3(2H)-one demonstrates significant antioxidant properties through multiple mechanistic pathways. Research indicates that benzofuran derivatives containing hydroxyl groups exhibit enhanced radical scavenging capabilities compared to non-hydroxylated analogues [2]. The hydroxyl group positioned at the 4-carbon of the benzofuran ring plays a crucial role in electron donation and free radical neutralization processes [42].
Studies examining structurally related benzofuran compounds have demonstrated potent antioxidant activities in various assay systems. Compounds containing 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran structures showed remarkable radical scavenging activity with half-maximal inhibitory concentration values of 11.0 micromolar in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) systems and 42.7 micromolar in 1,1-diphenyl-1-picrylhydrazyl assays [42]. These findings suggest that 4-hydroxybenzofuran-3(2H)-one likely exhibits similar antioxidant mechanisms through its phenolic hydroxyl group.
The anti-inflammatory mechanisms of benzofuran derivatives involve modulation of key inflammatory signaling pathways. Research has demonstrated that benzofuran compounds significantly inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways [33]. Specifically, these compounds suppress phosphorylation levels of inhibitor of nuclear factor kappa B kinase subunit alpha and beta, inhibitor of nuclear factor kappa B alpha, p65, extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase in a dose-dependent manner [33].
Benzofuran derivatives have been shown to effectively suppress the production of inflammatory mediators including nitric oxide, cyclooxygenase-2, tumor necrosis factor alpha, and interleukin-6 [7] [33]. The compound 2-arylbenzo[b]furan and related derivatives demonstrated significant inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages without exhibiting cytotoxicity [7]. These findings indicate that 4-hydroxybenzofuran-3(2H)-one likely exerts anti-inflammatory effects through similar pathway modulation mechanisms.
The antioxidant activity of benzofuran compounds is attributed to their ability to scavenge free radicals and inhibit oxidative stress through multiple mechanisms including single electron transfer, hydrogen atom transfer, and sequential proton loss electron transfer [37]. The presence of the hydroxyl group at the benzofuran scaffold enhances these antioxidant properties by providing readily available electrons for radical neutralization processes .
4-Hydroxybenzofuran-3(2H)-one and related benzofuran derivatives demonstrate significant antimicrobial activities against various pathogenic microorganisms. Research has established that benzofuran compounds exhibit potent antibacterial effects against both gram-positive and gram-negative bacterial strains [15]. Specifically, benzofuran derivatives containing hydroxyl substituents at critical positions showed excellent antibacterial activities against Escherichia coli, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentration values ranging from 0.39 to 6.25 micrograms per milliliter [15].
Studies examining 4-hydroxybenzofuran-3(2H)-one derivatives have demonstrated significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis [9]. The antibacterial efficacy of these compounds appears to be enhanced by the presence of hydroxyl groups, which are essential for optimal antimicrobial activity . Research indicates that benzofuran derivatives with hydroxyl groups at positions 4, 5, and 6 exhibit the most potent antibacterial properties .
| Compound Type | Target Organism | Minimum Inhibitory Concentration | Reference |
|---|---|---|---|
| Benzofuran-6-hydroxyl derivatives | Staphylococcus aureus | 0.39-0.78 μg/mL | [15] |
| Benzofuran-6-hydroxyl derivatives | Methicillin-resistant Staphylococcus aureus | 0.78-3.12 μg/mL | [15] |
| Hydroxybenzofuran derivatives | Escherichia coli | 0.78-6.25 μg/mL | [15] |
| Benzofuran derivatives | Candida albicans | 0.625-2.5 μg/mL | [15] |
The anticancer properties of 4-hydroxybenzofuran-3(2H)-one are supported by extensive research on benzofuran derivatives. These compounds demonstrate significant cytotoxic effects against various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest [18]. Benzofuran derivatives have shown promising anticancer activity against human breast cancer cells, lung adenocarcinoma cells, acute leukemia cells, and colon cancer cell lines [18] [20].
Research has demonstrated that benzofuran compounds exhibit selective cytotoxicity toward cancer cells while maintaining minimal toxicity against normal cells [20]. Halogenated benzofuran derivatives, particularly those with bromine substitutions, have shown remarkable cytotoxic activity against K562 and HL60 leukemia cells with half-maximal inhibitory concentration values of 5.0 and 0.1 micromolar respectively [20]. The anticancer mechanism involves inactivation of serine-threonine kinase signaling pathways and inhibition of cancerous cell replication, ultimately causing mitotic catastrophe [20].
Studies have revealed that benzofuran derivatives induce apoptosis in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins . The compounds demonstrate potential as therapeutic agents due to their ability to selectively target cancer cells while preserving normal cellular function [18]. Research indicates that the anticancer activity of benzofuran derivatives is enhanced by specific structural modifications, particularly the presence of hydroxyl groups and halogen substituents [20].
The structure-activity relationship of 4-hydroxybenzofuran-3(2H)-one reveals critical structural features that determine biological activity. Research has established that the hydroxyl group at the 4-position of the benzofuran ring is essential for optimal biological activity [17]. Comparative studies demonstrate that benzofuran derivatives with hydroxyl substituents at the 4-position exhibit significantly enhanced antiproliferative activity compared to non-hydroxylated analogues [17].
The benzofuran scaffold provides a crucial structural framework for biological activity, with the fused furan ring contributing significantly to enhanced potency [17]. Studies comparing benzofuran derivatives with their non-fused counterparts revealed that the furan-fused derivatives exhibited substantially greater biological activity, with some compounds showing more than 17-fold improvement in half-maximal inhibitory concentration values [17].
Substitution patterns on the benzofuran ring system critically influence biological activity. Research has demonstrated that compounds with hydroxyl groups at both the 4 and 6 positions of the benzofuran ring exhibit superior antioxidant and biological activities compared to mono-hydroxylated derivatives [30]. The presence of multiple hydroxyl groups enhances hydrogen bonding interactions with target proteins and facilitates electron donation processes essential for antioxidant activity [30].
The spatial orientation of substituents significantly affects biological potency. Studies examining furan-fused chalcone derivatives revealed that the relative positioning of benzofuran and phenyl moieties determines activity levels [16]. Compounds with bent conformations, stabilized by intramolecular hydrogen bonding between phenolic hydrogen and carbonyl oxygen, demonstrated enhanced antiproliferative activity compared to linear conformations [16].
| Structural Feature | Impact on Activity | Mechanism | Reference |
|---|---|---|---|
| 4-Hydroxyl group | Essential for activity | Electron donation, hydrogen bonding | [17] |
| 6-Hydroxyl group | Enhanced potency | Additional hydrogen bonding | [30] |
| Fused furan ring | 17-fold activity increase | Improved binding affinity | [17] |
| Bent conformation | Superior activity | Optimal receptor binding | [16] |
Lipophilicity plays a crucial role in determining biological activity and selectivity. Research indicates that optimal lipophilicity values are essential for maximal biological activity, with excessive lipophilicity leading to reduced potency [16]. Compounds with logarithmic partition coefficient values between 4.48 and 5.00 demonstrated optimal biological activity, while higher values resulted in diminished efficacy [16].
The presence of electron-withdrawing or electron-donating groups on the benzofuran ring system modulates biological activity through electronic effects. Studies have shown that fluorine, bromine, and hydroxyl groups enhance biological activity through different mechanisms [4]. Halogen substituents provide favorable electronic properties and improved binding interactions, while hydroxyl groups contribute to antioxidant activity and hydrogen bonding capabilities [4].
Substitution at the 3-position of the benzofuran ring influences activity profiles. Research demonstrates that bulky substituents such as tert-butyl or phenyl groups at the 3-position can enhance activity when combined with appropriate substitution patterns at other positions [16]. However, the effect of 3-position substitution depends on the overall substitution pattern and the specific biological target [16].
4-Hydroxybenzofuran-3(2H)-one and related derivatives demonstrate significant enzyme inhibitory activities against various therapeutic targets. Research has established that 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones function as potent and selective adenosine triphosphate-competitive inhibitors of the mammalian target of rapamycin kinase [22] [23]. These compounds exhibit subnanomolar inhibitory activity against mammalian target of rapamycin while maintaining selectivity over phosphatidylinositol-4,5-bisphosphate 3-kinase alpha [22].
Structural optimization studies have revealed critical features necessary for kinase inhibition. The presence of two hydroxyl groups in the benzofuranone scaffold poses metabolic liability concerns, leading researchers to selectively remove one hydroxyl group while maintaining inhibitory potency [22]. X-ray co-crystal structure analysis of these inhibitors with phosphatidylinositol-4,5-bisphosphate 3-kinase gamma revealed key hydrogen bonding interactions essential for binding affinity [22].
Benzofuran derivatives exhibit significant cyclooxygenase inhibitory activity, particularly against cyclooxygenase-1 and cyclooxygenase-2 enzymes. Spiroindolone analogues bearing benzofuran moieties demonstrated selective cyclooxygenase-1 inhibition with inhibition percentages ranging from 40.81 to 83.4 percent and half-maximal inhibitory concentration values between 20.42 and 38.24 micromolar [29]. These compounds showed superior selectivity for cyclooxygenase-1 over cyclooxygenase-2, indicating potential as anti-inflammatory agents with reduced gastrointestinal toxicity [29].
| Enzyme Target | Inhibitor Type | Inhibitory Concentration | Selectivity | Reference |
|---|---|---|---|---|
| Mammalian target of rapamycin | Hydroxybenzofuranone derivatives | Subnanomolar | >100-fold vs PI3K-α | [22] |
| Cyclooxygenase-1 | Spiroindolone-benzofuran | 20.42-38.24 μM | Selective over COX-2 | [29] |
| Phosphatidylinositol-3-kinase | Benzofuran derivatives | 0.1-2 μM | Isoform selective | [28] |
| Hepatitis C virus RNA polymerase | Aurone derivatives | 2.2-5.4 μM | >85% inhibition | [30] |
The mechanism of kinase inhibition involves specific binding interactions within the adenosine triphosphate binding site. Research has demonstrated that benzofuran derivatives bind to the active site through hydrogen bonding interactions with critical amino acid residues [22]. The benzofuran scaffold provides an optimal framework for positioning essential functional groups within the binding pocket, facilitating high-affinity interactions with target enzymes [22].
Benzofuran derivatives have shown promise as inhibitors of phosphatidylinositol-3-kinase isoforms. Compounds containing benzofuran cores exhibit nanomolar inhibitory activity against specific phosphatidylinositol-3-kinase isoforms while maintaining selectivity profiles favorable for therapeutic applications [28]. These inhibitors demonstrate particular potency against p110 beta and p110 delta isoforms, with some compounds showing more than 100-fold selectivity over p110 alpha and p110 gamma isoforms [28].
Research has identified benzofuran derivatives as effective inhibitors of hepatitis C virus RNA-dependent RNA polymerase. Naturally occurring aurone compounds, which are 2-benzylidenebenzofuran-3-ones, demonstrated potent inhibitory effects with half-maximal inhibitory concentration values ranging from 2.2 to 5.4 micromolar [30]. These compounds bind to Thumb Pocket I of the hepatitis C virus RNA polymerase through specific hydrogen bonding interactions involving the 4-hydroxyl group and carbonyl moiety [30].
The structure-activity relationship for enzyme inhibition reveals that the 4-hydroxyl group is crucial for binding affinity and inhibitory activity. Molecular docking studies demonstrate that this hydroxyl group forms critical hydrogen bonds with arginine residues in the enzyme active site, anchoring the molecule and providing optimal binding geometry [30]. Additional hydroxyl groups at the 6-position can enhance binding affinity through formation of supplementary hydrogen bonds with glycine residues [30].